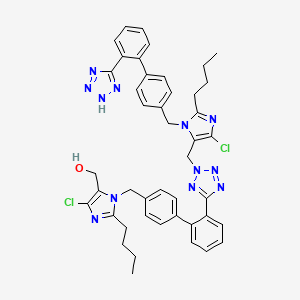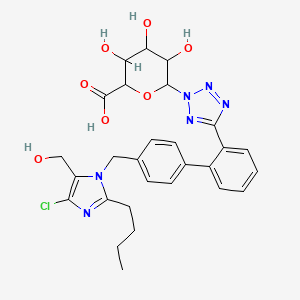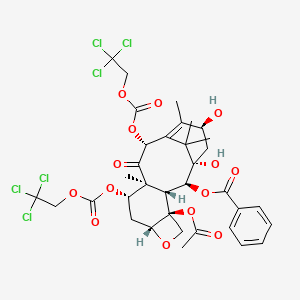
7,10-二(2,2,2-三氯乙氧羰基)-10-去乙酰巴卡亭 III
描述
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is a compound prepared by the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . It crystallizes via strong intermolecular hydrogen bonds and noncovalent interactions .
Synthesis Analysis
The synthesis of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . This reaction results in the formation of strong intermolecular hydrogen bonds and noncovalent interactions .Molecular Structure Analysis
The molecular structure of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is characterized by strong intermolecular hydrogen bonds and noncovalent interactions . A detailed comparison of the molecular conformation with those of related structures is presented .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III include the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . This reaction leads to the formation of strong intermolecular hydrogen bonds and noncovalent interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III are characterized by its molecular formula C34H38Cl6O14·C4H8O2·H2O and its molecular weight of 1158.7 g/mol .科学研究应用
Microtubule Inhibitor
Cabazitaxel has been developed as a microtubule inhibitor . It is used for the treatment of patients with castration-resistant metastatic prostate cancer previously treated with a docetaxel-containing chemotherapeutic regimen .
Treatment for Docetaxel-Resistant Cancers
Cabazitaxel has the potential to be a significant therapeutic choice in many potential cancer indications, including situations in which resistance to docetaxel has happened .
Quality Control in Pharmaceutical Manufacturing
The compound is used in the development of stability-indicating high-performance liquid chromatographic (HPLC) methods for the determination of impurities in Cabazitaxel . This is crucial for good manufacturing control and quality assurance .
Research and Development
This compound is used in research and development for the creation of new drugs and treatments. It is particularly useful in the study of microtubule dynamics and the development of new microtubule-targeting agents .
Analytical Chemistry
Cabazitaxel Impurity (DiTroc) is used in analytical chemistry, particularly in the development and validation of stability-indicating HPLC methods .
Commercial Availability
Cabazitaxel Impurity (DiTroc) is commercially available and can be purchased from various chemical suppliers for use in research and development .
作用机制
Target of Action
The primary target of Cabazitaxel Impurity (DiTroc) is the microtubules in tumor cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .
Mode of Action
Cabazitaxel Impurity (DiTroc) acts as a microtubule inhibitor . It binds to microtubules, stabilizing them and preventing their disassembly . This disrupts the normal cell cycle, leading to cell death . Importantly, Cabazitaxel Impurity (DiTroc) has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to penetrate the blood-brain barrier more readily than other taxanes .
Biochemical Pathways
Cabazitaxel Impurity (DiTroc) affects the cell division process by interfering with the normal function of microtubules . It also has an impact on the NF-kB signaling pathway , which is involved in immune and inflammatory responses, among other processes .
Pharmacokinetics
Cabazitaxel Impurity (DiTroc) exhibits linear pharmacokinetics . Following intravenous infusion, plasma concentrations can be described by a three-compartment pharmacokinetic model . The terminal elimination half-life is comparable to that of docetaxel .
Result of Action
Cabazitaxel Impurity (DiTroc) has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines . It has been found to be significantly more potent than docetaxel in cancer cell lines with MDR-mediated acquired resistance to docetaxel .
Action Environment
The efficacy of Cabazitaxel Impurity (DiTroc) can be influenced by various environmental factors. For instance, it has been found to be more effective in certain types of tumors, such as castration-resistant prostate cancer . Additionally, its ability to cross the blood-brain barrier suggests that it may be particularly effective in treating tumors of the central nervous system .
安全和危害
未来方向
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWPKVRCMDIMRN-UGDYBXLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III in the synthesis of Docetaxel?
A: 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is a crucial protected intermediate in the synthesis of Docetaxel. It is synthesized from 10-deacetylbaccatin III by selectively protecting the 7 and 10 hydroxyl groups with 2,2,2-trichloroethoxycarbonyl (Troc) groups []. This protection strategy is crucial to ensure that the subsequent condensation reaction with (4S,5R)-N-tert-butoxycarbonyl-2-(4-methoxy)phenyl-4-phenyl-1,3-oxazolidinyl-5-carboxylic acid occurs specifically at the desired position of the molecule, leading to the formation of the Docetaxel precursor. Following the condensation reaction, the Troc protecting groups are removed under reducing conditions to yield the final Docetaxel product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



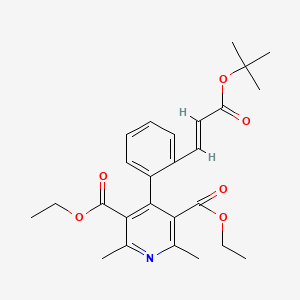
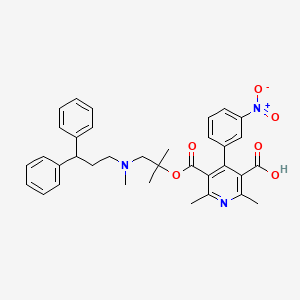

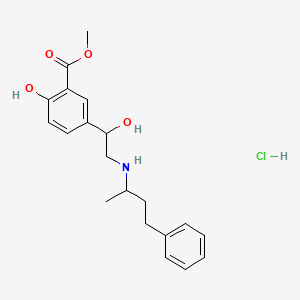
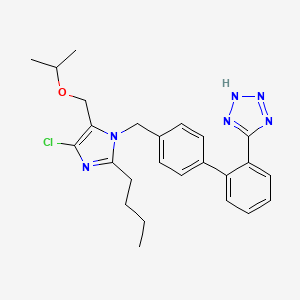
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

